molecular formula C4H9NO3 B051176 D-Allothreonine CAS No. 24830-94-2

D-Allothreonine

Cat. No.: B051176
CAS No.: 24830-94-2
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-STHAYSLISA-N
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Description

Dihydrotestosterone, also known as 5α-dihydrotestosterone, is an endogenous androgen sex steroid and hormone. It plays a crucial role in the development and maintenance of male characteristics. Dihydrotestosterone is synthesized from testosterone by the enzyme 5α-reductase in various tissues, including the prostate gland, seminal vesicles, skin, and hair follicles .

Mechanism of Action

Target of Action

D-Allothreonine, also known as D-allo-Threonine, primarily targets the enzyme D-Threonine aldolase . This enzyme belongs to the family of glycine-dependent aldolases and plays a crucial role in the metabolism of amino acids .

Mode of Action

D-Threonine aldolase catalyzes the reversible aldol reaction of glycine and acetaldehyde to produce D-threonine and/or D-allo-threonine . The enzyme’s activity is dependent on both pyridoxal 5′-phosphate and metal ions . The presence of metal ions enhances the stability of the enzyme .

Biochemical Pathways

D-Threonine aldolase is involved in the glycine biosynthetic pathway . It catalyzes the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde . This enzyme also participates in the alternative pyridoxal-5′-phosphate synthesis pathway, where it catalyzes the condensation of glycolaldehyde with glycine .

Pharmacokinetics

Like most other amino acids, this compound is a water-soluble compound , which suggests that it could have good bioavailability.

Result of Action

The action of D-Threonine aldolase results in the production of D-threonine and/or D-allo-threonine . These products are important precursors for the synthesis of various β-hydroxy-α-amino acids . The enzyme shows high activity towards aromatic aldehydes with electron-withdrawing substituents .

Action Environment

The action of D-Threonine aldolase is influenced by several environmental factors. The conversion and Cβ-stereoselectivity are dramatically influenced by the reaction temperature, co-solvent, amount of enzyme, and reaction time . It is possible to enable the reaction under kinetic control to retain suitable conversion and high stereoselectivity at the β-carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrotestosterone is synthesized from testosterone through the reduction of the C4-5 double bond by the enzyme 5α-reductase. This reaction occurs naturally in the body, particularly in tissues such as the prostate gland and skin .

Industrial Production Methods: Industrial production of dihydrotestosterone involves the chemical synthesis of testosterone followed by its enzymatic conversion to dihydrotestosterone using 5α-reductase. This process is typically carried out under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: Dihydrotestosterone can undergo oxidation to form various metabolites.

    Reduction: The reduction of dihydrotestosterone is less common due to its already reduced state.

    Substitution: Dihydrotestosterone can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride (less common for dihydrotestosterone).

    Nucleophiles: Halides, amines.

Major Products:

    Oxidation Products: Various oxidized metabolites.

    Substitution Products: Halogenated or aminated derivatives of dihydrotestosterone.

Scientific Research Applications

Dihydrotestosterone has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in studies involving androgenic steroids.

    Biology: Studied for its role in the development and maintenance of male characteristics.

    Medicine: Investigated for its potential therapeutic uses in conditions like androgen deficiency and certain types of hair loss.

    Industry: Utilized in the production of androgenic medications.

Comparison with Similar Compounds

    Testosterone: The precursor to dihydrotestosterone, less potent as an androgen receptor agonist.

    Androstanolone: Another name for dihydrotestosterone, highlighting its role as a potent androgen.

    5β-Dihydrotestosterone: An inactive isomer of dihydrotestosterone.

Uniqueness: Dihydrotestosterone is unique due to its high potency as an androgen receptor agonist compared to testosterone. It plays a critical role in the development of male characteristics and has distinct physiological effects that are not replicated by other androgens .

Properties

IUPAC Name

(2R,3S)-2-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1
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InChI Key

AYFVYJQAPQTCCC-STHAYSLISA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
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Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)O
Source PubChem
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Molecular Formula

C4H9NO3
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DSSTOX Substance ID

DTXSID70859087
Record name D-Threonine
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Molecular Weight

119.12 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name D-Threonine
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CAS No.

632-20-2, 80-68-2, 24830-94-2, 144-98-9
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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